

Advanced Recrystallization Protocols for High-Purity Dasatinib Intermediates

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Compound of Interest

Compound Name: *4-Amino-N-(2-ethyl-6-methylphenyl)benzamide*

CAS No.: 1016673-76-9

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Abstract

The synthesis of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor (TKI), requires stringent impurity control at the intermediate stages to prevent the carryover of genotoxic impurities and to ensure the thermodynamic stability of the final polymorph. This guide details the purification protocols for two critical intermediates: the Aminothiazole (Intermediate A) and the Chloropyrimidine (Intermediate B). Unlike standard precipitation methods, these protocols utilize solubility differentials and controlled cooling trajectories to achieve purities exceeding 99.5% (HPLC), significantly reducing the burden on the final API crystallization.

Chemical Context & Impurity Profile

The synthesis of Dasatinib generally follows a convergent pathway. The purity of the final API is heavily dependent on the quality of the "Chloropyrimidine" intermediate, as unreacted chloropyrimidines are difficult to purge after the final piperazine coupling.

Synthetic Pathway Overview[1]

- Intermediate A: N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide[1][2]
- Intermediate B: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[3][4]
- Final API: Dasatinib (coupled with 1-(2-hydroxyethyl)piperazine)

Visualization: Purification Workflow

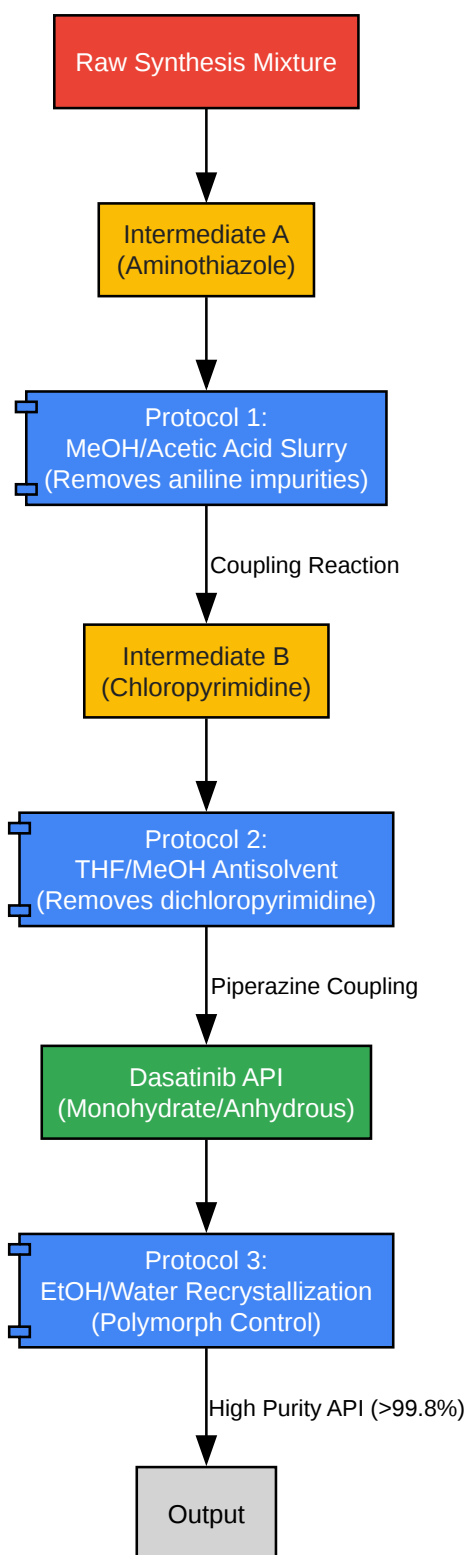


Figure 1: Strategic Purification Checkpoints in Dasatinib Synthesis

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General Principles for TKI Recrystallization

Recrystallizing TKI intermediates presents unique challenges due to their rigid heteroaromatic structures, which often lead to:

- **Low Solubility:** High melting points (>200°C) make dissolution difficult in Class 3 solvents.
- **Oiling Out:** Rapid cooling often results in amorphous oils rather than crystals.
- **Occlusion:** Fast precipitation traps solvent and impurities within the crystal lattice.

Success Strategy: Use Polar Aprotic/Protic Co-solvent Systems. Dissolve in a high-solubility solvent (DMSO, DMF, or hot THF) and control supersaturation using a protic antisolvent (Water, Methanol) with a linear cooling ramp.

Detailed Experimental Protocols

Protocol 1: Purification of Intermediate A (Aminothiazole)

Target: N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide **Objective:** Removal of unreacted 2-chloro-6-methylaniline and decarboxylated byproducts.

Rationale: Intermediate A is often synthesized via acid chloride or mixed anhydride coupling. The primary impurity is the toxic aniline starting material. This protocol uses a Methanol/Acetic Acid system.^[2] The acetic acid keeps the aniline impurity soluble (as a salt) while the thiazole amide crystallizes out.

Procedure:

- **Dissolution/Suspension:** Transfer 100 g of crude Intermediate A into a reactor. Add 500 mL of Methanol (5 vol).
- **Acidification:** Add 50 mL of Glacial Acetic Acid (0.5 vol).
- **Heating:** Heat the slurry to 60–65°C (reflux) for 1 hour. Note: The solid may not completely dissolve; this is a hot reslurry (swish) purification.

- **Controlled Cooling:** Cool the mixture to 20–25°C over 2 hours (approx 0.3°C/min).
- **Final Chill:** Further cool to 0–5°C and hold for 1 hour to maximize yield.
- **Filtration:** Filter the solids using a Büchner funnel.
- **Wash:** Wash the cake with 100 mL of cold Methanol.
- **Drying:** Dry in a vacuum oven at 50°C for 12 hours.

Expected Result: Off-white solid, HPLC Purity >99.0%.

Protocol 2: Purification of Intermediate B (Chloropyrimidine)

Target: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Objective: Removal of excess 4,6-dichloro-2-methylpyrimidine (DCMP).

Rationale: Intermediate B is formed by coupling Intermediate A with DCMP. Excess DCMP is a common impurity. This protocol utilizes THF (Tetrahydrofuran) as the solvent. The product has a steep solubility curve in THF compared to the highly soluble DCMP impurity.

Procedure:

- **Dissolution:** Charge 50 g of crude Intermediate B into 400 mL of THF (8 vol).
- **Reflux:** Heat to 60–65°C. If solids persist, add THF in 0.5 vol increments until dissolution is complete.
- **Clarification (Optional):** If insoluble black specks are present (palladium/charcoal residues), filter the hot solution through a Celite pad.
- **Distillation/Concentration:** Distill off approximately 50-60% of the THF under reduced pressure. This increases supersaturation.
- **Antisolvent Addition (Optional but recommended):** Slowly add 100 mL of Methanol or Ethanol to the hot concentrate. This reduces the solubility of the product while keeping the chloropyrimidine impurity in solution.

- Crystallization: Cool slowly to 20°C over 3 hours.
- Isolation: Filter the crystalline solid.
- Wash: Wash with a 1:1 mixture of THF/Methanol (cold).

Critical Checkpoint: Analyze the mother liquor by HPLC. It should contain the majority of the unreacted dichloropyrimidine.

Protocol 3: Final Polish of Dasatinib (Polymorph Control)

Target: Dasatinib (Monohydrate or Anhydrous) Objective: Removal of N-oxide impurities and control of crystal form.

Rationale: Dasatinib exists in multiple solvated and hydrated forms.[5] The "Monohydrate" is a common pharmaceutical target. This protocol uses an Ethanol/Water system, which is standard for generating the monohydrate form while rejecting polar degradation products.

Procedure:

- Solvent Charge: Suspend 20 g of Dasatinib crude in 500 mL of 80% Ethanol (aq) (400 mL EtOH / 100 mL Water).
- Dissolution: Heat the mixture to 75–80°C. The solution should become clear.
- Carbon Treatment: Add 1.0 g of Activated Carbon (e.g., Eno PC) to remove color and trace metal residues. Stir for 15 minutes at 75°C.
- Hot Filtration: Filter through a 0.45 µm membrane to remove carbon.
- Nucleation: Cool the filtrate to 60°C. If the solution is clear, seed with 0.1% pure Dasatinib Monohydrate crystals to induce controlled nucleation.
- Growth Phase: Cool from 60°C to 20°C over 4 hours (very slow cooling prevents oiling out).
- Isolation: Filter the white crystalline solid.

- Drying: Dry at 50–55°C under vacuum. Caution: Over-drying (>80°C) may dehydrate the monohydrate.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oiling Out	Cooling too fast or solvent too polar.	Increase the ratio of organic solvent (Ethanol/THF) before adding water. Use seed crystals at the cloud point.
Low Yield	Product too soluble in mother liquor.	Cool to lower temperatures (-5°C).[1][2] Increase the proportion of antisolvent (Water) in the final step.
N-Oxide Impurity	Oxidation of piperazine ring during heating.	Degas solvents with Nitrogen/Argon before heating. Add an antioxidant (e.g., BHT) to the crystallization solvent if permissible.
Colored Product	Conjugated impurities or metal traces.	Use activated carbon (Protocol 3, Step 3). Ensure hot filtration is efficient.

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